molecular formula C16H16O2 B15130536 Cyclopentadiene-quinone (2

Cyclopentadiene-quinone (2

Cat. No.: B15130536
M. Wt: 240.30 g/mol
InChI Key: ZCJHLBHJGLCVRU-SCTILFKYSA-N
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Description

Cyclopentadiene-quinone (2) is a compound formed through the Diels-Alder reaction between cyclopentadiene and quinone. This reaction, first reported by Otto Diels and Kurt Alder in 1928, is a cornerstone in organic chemistry due to its ability to form six-membered rings efficiently . This compound) is notable for its applications in synthesizing complex polycyclic structures and its role in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentadiene-quinone (2) is typically synthesized via the Diels-Alder reaction. This reaction involves the concerted [4+2] cycloaddition of cyclopentadiene (a diene) and quinone (a dienophile). The reaction is usually carried out in an organic solvent such as toluene or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods: In industrial settings, the Diels-Alder reaction is optimized for higher yields and efficiency. The reaction can be conducted in aqueous media to enhance the reaction rate and yield. The use of catalysts such as organo-tungsten Lewis acids or cetrimonium bromide (CTAB) micelles has been reported to improve the yield significantly .

Chemical Reactions Analysis

Types of Reactions: Cyclopentadiene-quinone (2) primarily undergoes cycloaddition reactions. The Diels-Alder reaction is the most significant, forming polycyclic cage compounds. Additionally, it can participate in oxidation and reduction reactions, depending on the reagents and conditions used .

Common Reagents and Conditions:

Major Products: The major products of these reactions are polycyclic compounds, which are valuable intermediates in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Cyclopentadiene-quinone (2) can be compared with other similar compounds such as:

Uniqueness: this compound) is unique due to its ability to form polycyclic structures efficiently through the Diels-Alder reaction. Its reactivity and versatility make it a valuable compound in synthetic organic chemistry .

Properties

Molecular Formula

C16H16O2

Molecular Weight

240.30 g/mol

IUPAC Name

(1S,5R,8S,12R)-pentacyclo[10.2.1.15,8.02,11.04,9]hexadeca-6,13-diene-3,10-dione

InChI

InChI=1S/C16H16O2/c17-15-11-7-1-2-8(5-7)12(11)16(18)14-10-4-3-9(6-10)13(14)15/h1-4,7-14H,5-6H2/t7-,8+,9+,10-,11?,12?,13?,14?

InChI Key

ZCJHLBHJGLCVRU-SCTILFKYSA-N

Isomeric SMILES

C1[C@@H]2C=C[C@H]1C3C2C(=O)C4[C@H]5C[C@@H](C4C3=O)C=C5

Canonical SMILES

C1C2C=CC1C3C2C(=O)C4C5CC(C4C3=O)C=C5

Origin of Product

United States

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